molecular formula C19H15N3O2 B1669472 3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione CAS No. 125314-13-8

3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Cat. No. B1669472
CAS RN: 125314-13-8
M. Wt: 317.3 g/mol
InChI Key: RGTAEYDIDMGJLX-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione is a compound of interest due to its potential applications in biomedical research. It is a member of the pyrrole class of compounds, which are compounds composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been widely studied due to its potential uses in drug design, drug delivery, and biological activity.

Scientific Research Applications

CP21R7: Scientific Research Applications

GSK3β Inhibition: CP21R7 is recognized as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This kinase is involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle progression. By inhibiting GSK-3β, CP21R7 can influence these pathways, potentially leading to therapeutic applications in diseases where GSK-3β is dysregulated .

Stem Cell Activation: Research indicates that CP21R7 can activate stem cells before inducing their differentiation into endothelial and smooth muscle cells. This application is crucial for regenerative medicine and tissue engineering, where controlled stem cell differentiation is necessary .

3. Mesodermal Commitment of Pluripotent Stem Cells CP21R7, in combination with BMP4, can commit human pluripotent stem cells to a mesodermal fate. This is significant for developmental biology studies and could have implications for creating specific cell types for therapy .

Neurodegenerative Diseases: Given the role of GSK-3β in neuronal cell function, CP21R7’s inhibition of this kinase may offer a research avenue for treating neurodegenerative diseases like Alzheimer’s, where GSK-3β activity is implicated in disease progression.

Cancer Research: GSK-3β plays a role in cell cycle regulation and apoptosis. CP21R7’s ability to inhibit GSK-3β may provide insights into cancer cell proliferation and survival, offering potential pathways for cancer treatment research.

Diabetes Treatment: GSK-3β inhibitors like CP21R7 are being studied for their potential in treating diabetes, as they may affect glucose metabolism and insulin sensitivity.

Cardiovascular Diseases: The role of CP21R7 in stem cell differentiation to endothelial cells suggests potential applications in studying and treating cardiovascular diseases.

Drug Development: CP21R7’s selective inhibition profile makes it a valuable tool for drug development, helping researchers understand the precise role of GSK-3β in various diseases and develop targeted therapies.

APExBIO - CP21R7 APExBIO - CP21R7 , GSK3β inhibitor Cayman Chemical - CP21R7

properties

IUPAC Name

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTAEYDIDMGJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Synthesis routes and methods

Procedure details

To a solution of 3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione (6.5 g, 19 mmol) in acetone (500 mL), was added TiCl3 (45 mL) in 5 portions at 30 minute interval. The reaction mixture was stirred at room temperature overnight and then neuteralized with 10N NaOH. The product was extracted with EtOAc, dried, and concentrated. The crude product was purified on a silica gel column with 3% MeOH in CH2Cl2 to afford 3-(1-methylindol-3-yl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione (4.9 g, 82.5%).
Name
3-(1-methylindol-3-yl)-4-(3-nitrophenyl)-1H-pyrrole-2,5-dione
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Reactant of Route 2
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Reactant of Route 3
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Reactant of Route 4
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Reactant of Route 5
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Reactant of Route 6
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione

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